((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol
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Overview
Description
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is a chemical compound with a unique structure that includes a pyrido[1,2-A]pyrazine ring system
Mechanism of Action
Target of Action
The primary targets of ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol are currently unknown. This compound is part of a collection of unique chemicals provided for early discovery researchers
Biochemical Pathways
Understanding the compound’s impact on biochemical pathways requires further investigation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dihydropyridine derivative, followed by reduction and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to bind to specific biological targets.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting neurological disorders or infectious diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- Halocarbon compounds
- Methyl 4-fluorobenzoate
Uniqueness
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is unique due to its specific ring structure and functional groups. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, providing distinct advantages in research and therapeutic applications.
Properties
IUPAC Name |
[(7S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-7-8-1-2-9-5-10-3-4-11(9)6-8/h8-10,12H,1-7H2/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKDDYAECHPPRM-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN2C1CNCC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN2[C@@H]1CNCC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932471 |
Source
|
Record name | (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145012-50-6 |
Source
|
Record name | (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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